N-(3-hydroxy-3-phenylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
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Overview
Description
N-(3-hydroxy-3-phenylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. This compound is characterized by its unique structure, which includes a hydroxy-phenylpropyl group and a methoxy-dimethylbenzenesulfonamide moiety.
Scientific Research Applications
N-(3-hydroxy-3-phenylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-phenylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 3-hydroxy-3-phenylpropylamine with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-phenylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxy-phenylpropyl group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide moiety can also play a role in binding to proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-3-phenylpropyl)-2-methoxybenzenesulfonamide
- N-(3-hydroxy-3-phenylpropyl)-4,5-dimethylbenzenesulfonamide
- N-(3-hydroxy-3-phenylpropyl)-2,4-dimethoxybenzenesulfonamide
Uniqueness
N-(3-hydroxy-3-phenylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is unique due to the presence of both methoxy and dimethyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-13-11-17(23-3)18(12-14(13)2)24(21,22)19-10-9-16(20)15-7-5-4-6-8-15/h4-8,11-12,16,19-20H,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMENQFFEQYOCPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(C2=CC=CC=C2)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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